4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole
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Overview
Description
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C13H6BrClFO2. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole typically involves multi-step reactions. One common method includes the use of palladium-catalyzed arylation to set the framework of the compound. This method is often followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzo[d][1,3]dioxole core.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation and coupling reactions.
N-Bromosuccinimide: Often used for bromination reactions.
Sulfuric Acid and Sodium Nitrite: Utilized in diazotization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-fluorobenzene
- 4-Bromobenzotrifluoride
- 4-Bromo-2-fluorobenzonitrile
Uniqueness
4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H7BrClFO2 |
---|---|
Molecular Weight |
329.55 g/mol |
IUPAC Name |
4-bromo-2-(4-chloro-2-fluorophenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H7BrClFO2/c14-9-2-1-3-11-12(9)18-13(17-11)8-5-4-7(15)6-10(8)16/h1-6,13H |
InChI Key |
NJHXLSYOHXCIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(O2)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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